molecular formula C13H21N3O3S B3007502 3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one CAS No. 2320375-33-3

3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one

Cat. No.: B3007502
CAS No.: 2320375-33-3
M. Wt: 299.39
InChI Key: DKPWYPZVIHMZKQ-UHFFFAOYSA-N
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Description

3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C13H21N3O3S and its molecular weight is 299.39. The purity is usually 95%.
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Scientific Research Applications

  • Reactivity and Scope in Organic Synthesis : Research by Shen et al. (2015) demonstrates the reactivity of an imidazolium sulfonyl azide with indoles, leading to various products under different conditions. This highlights the compound's utility in synthesizing diverse organic structures (Shen, Xu, Sun, & Xu, 2015).

  • Organocatalysis Applications : Ghosal et al. (2016) explored an imidazole-based zwitterionic salt for regioselective ring-opening of aziridines, demonstrating its effectiveness as an organocatalyst in various reactions. This study highlights the compound's potential in facilitating complex organic reactions (Ghosal, Santra, Das, Hajra, Zyryanov, & Majee, 2016).

  • Sulfamoyl Azides Synthesis and Reactivity : Culhane and Fokin (2011) discussed the generation of sulfamoyl azides from secondary amines and a novel sulfonyl azide transfer agent, leading to the formation of 1-sulfamoyl-1,2,3-triazoles. These compounds are important for various chemical synthesis processes (Culhane & Fokin, 2011).

  • Mass Spectrometric Analysis : Podjava et al. (2011) investigated the mass spectrometric properties of sulfur-containing zwitterionic liquids (ZILs), providing insights into their fragmentation patterns, which is crucial for analytical chemistry applications (Podjava, Mekšs, & Zicmanis, 2011).

  • Catalysis in Alkylation Reactions : Research by Tang, Scurto, and Subramaniam (2009) described the use of acidic imidazolium ionic liquids in 1-butene/isobutane alkylation, demonstrating the compound's role in enhancing the efficiency and stability of this industrial process (Tang, Scurto, & Subramaniam, 2009).

Mechanism of Action

Target of Action

The compound, 3,3-dimethyl-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)butan-1-one, is an imidazole derivative . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form hydrogen bonds with biological targets, influencing their function .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution in the body .

Result of Action

Given the broad range of biological activities exhibited by imidazole derivatives, it can be inferred that this compound could potentially have diverse molecular and cellular effects .

Action Environment

It is known that the reaction conditions can influence the synthesis of imidazole derivatives . For example, the presence of certain catalysts can promote the cyclization of amido-nitriles to form disubstituted imidazoles .

Future Directions

Imidazole and its derivatives have become important synthons in the development of new drugs . They show a broad range of chemical and biological properties, making them promising candidates for future research and development .

Properties

IUPAC Name

3,3-dimethyl-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-13(2,3)7-11(17)16-8-10(9-16)20(18,19)12-14-5-6-15(12)4/h5-6,10H,7-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPWYPZVIHMZKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CC(C1)S(=O)(=O)C2=NC=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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